molecular formula C27H34Cl2N4 B609861 PCS1055 (dihydrochloride) CAS No. 361979-40-0

PCS1055 (dihydrochloride)

Cat. No. B609861
M. Wt: 485.49
InChI Key: VSCSFYDNGYAWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCS1055 is a muscarinic M4 receptor antagonist. PCS1055 represents a new M4-preferring antagonist that may be useful in elucidating the roles of M4 receptor signaling.

Scientific Research Applications

1. Muscarinic Receptor Antagonism

PCS1055 is identified as a novel muscarinic M4 receptor antagonist. It exhibits selectivity for the M4 receptor subtype over other muscarinic receptor subtypes. The study demonstrates PCS1055's ability to inhibit radioligand binding to the M4 receptor, with a Ki of 6.5nM, indicating its potential in exploring the roles of M4 receptor signaling (C. H. Croy et al., 2016).

2. Pharmacological Characterization

A detailed pharmacological characterization of PCS1055 has been conducted. This includes competitive binding assays comparing PCS1055 with other muscarinic antagonists. Its subtype specificity is demonstrated through functional receptor activation studies, suggesting its utility in further understanding muscarinic receptor functions (C. H. Croy et al., 2016).

3. Comparative Study with Other Compounds

PCS1055's selectivity and potency are compared with other potent muscarinic-antagonist compounds. This comparison is critical in elucidating its distinct pharmacological profile and potential therapeutic applications in targeting the M4 receptor (C. H. Croy et al., 2016).

properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCSFYDNGYAWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PCS1055 (dihydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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